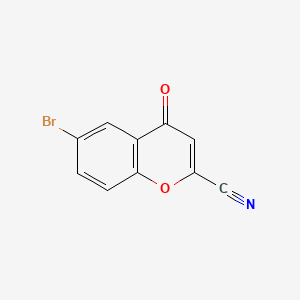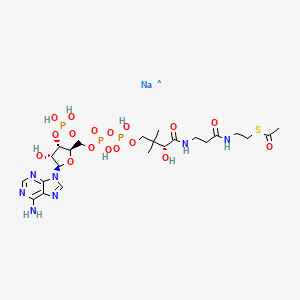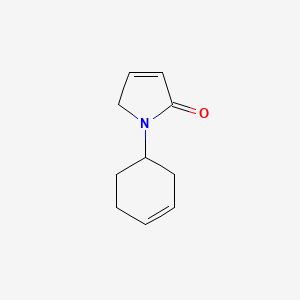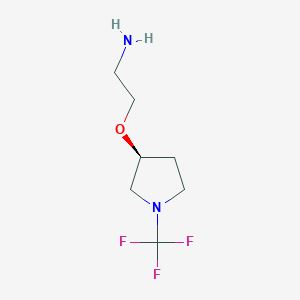
4H-1-Benzopyran-2-carbonitrile, 6-bromo-4-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1-Benzopyran-2-carbonitrile, 6-bromo-4-oxo- is a heterocyclic compound that belongs to the benzopyran family Benzopyrans are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry
Métodos De Preparación
The synthesis of 4H-1-Benzopyran-2-carbonitrile, 6-bromo-4-oxo- typically involves a one-pot three-component condensation reaction. This reaction includes aldehydes, malononitrile, and 1,3-diketones in the presence of a catalyst. Triethanolamine has been used as an efficient, eco-friendly, and low-cost basic catalyst under ambient conditions . The reaction is performed at room temperature, resulting in high yields and a simple workup process.
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
4H-1-Benzopyran-2-carbonitrile, 6-bromo-4-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzopyran derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the benzopyran ring.
Common reagents used in these reactions include hydrazine, phenylhydrazine, hydroxylamine, and reactive methylene compounds such as acetylacetone and ethyl acetoacetate . Major products formed from these reactions include iminohydrazine intermediates and benzopyrano derivatives.
Aplicaciones Científicas De Investigación
4H-1-Benzopyran-2-carbonitrile, 6-bromo-4-oxo- has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of 4H-1-Benzopyran-2-carbonitrile, 6-bromo-4-oxo- involves its interaction with various molecular targets and pathways. The compound can undergo Michael addition to the γ-pyrone system, leading to the opening of the pyrone ring and subsequent cyclization to form benzopyrano derivatives . These reactions are facilitated by the presence of a base and involve the formation of iminohydrazine intermediates.
Comparación Con Compuestos Similares
Similar compounds to 4H-1-Benzopyran-2-carbonitrile, 6-bromo-4-oxo- include:
4-Oxo-4H-1-benzopyran-2-carboxylic acid: Known for its use in medicinal chemistry and industrial applications.
4-Oxo-4H-1-benzopyran-3-carbonitriles: These compounds undergo similar reactions and have comparable biological activities.
The uniqueness of 4H-1-Benzopyran-2-carbonitrile, 6-bromo-4-oxo- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
33544-20-6 |
|---|---|
Fórmula molecular |
C10H4BrNO2 |
Peso molecular |
250.05 g/mol |
Nombre IUPAC |
6-bromo-4-oxochromene-2-carbonitrile |
InChI |
InChI=1S/C10H4BrNO2/c11-6-1-2-10-8(3-6)9(13)4-7(5-12)14-10/h1-4H |
Clave InChI |
LSUDRONULLAHLF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)C(=O)C=C(O2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















